molecular formula C19H21N3O2S B2902180 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 894873-35-9

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2902180
CAS RN: 894873-35-9
M. Wt: 355.46
InChI Key: FSABUHPXCGIXPK-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, also known as DMQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMQA is a quinazoline derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. This compound has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy modification of its chemical structure. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is not readily available commercially, which limits its accessibility. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.

Future Directions

For 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide research include evaluating its toxicity and safety profile, investigating its potential as a therapeutic agent for various diseases, and exploring its mechanism of action in greater detail.

Synthesis Methods

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chloro-2,2-dimethylquinazoline with sodium sulfide followed by the reaction with 3-methoxyphenylacetic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2)21-16-10-5-4-9-15(16)18(22-19)25-12-17(23)20-13-7-6-8-14(11-13)24-3/h4-11,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABUHPXCGIXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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